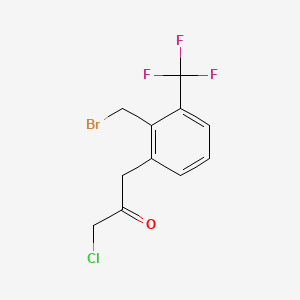

1-(2-(Bromomethyl)-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one

Description

1-(2-(Bromomethyl)-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone featuring a trifluoromethyl (CF₃), bromomethyl (CH₂Br), and chlorine substituent. Its structure comprises a phenyl ring substituted at positions 2 and 3 with bromomethyl and trifluoromethyl groups, respectively, linked to a 3-chloropropan-2-one moiety. This compound’s unique combination of electron-withdrawing groups (CF₃, Br, Cl) suggests high electrophilicity at the ketone carbonyl, making it reactive toward nucleophilic additions or substitutions.

Properties

Molecular Formula |

C11H9BrClF3O |

|---|---|

Molecular Weight |

329.54 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-3-(trifluoromethyl)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C11H9BrClF3O/c12-5-9-7(4-8(17)6-13)2-1-3-10(9)11(14,15)16/h1-3H,4-6H2 |

InChI Key |

RCNZMEYBQQKDPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)CBr)CC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three related molecules:

1-(3-(Trifluoromethyl)phenyl)propan-2-one ()

- Structure : Lacks bromomethyl and chlorine substituents.

- Synthesis : Prepared via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by acetylation .

- Reactivity : The absence of bromomethyl and chlorine reduces steric hindrance and electrophilicity compared to the target compound.

- Applications : Intermediate in fenfluramine synthesis, highlighting the pharmaceutical relevance of trifluoromethylated ketones .

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ()

- Structure : Bromine is located on the α,β-unsaturated ketone (chalcone backbone) rather than the phenyl ring.

- Synthesis : Bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, followed by dehydrohalogenation .

- Reactivity: The conjugated enone system enables distinct reactivity (e.g., Michael additions), contrasting with the isolated ketone in the target compound.

- Crystallography : Bromine’s position influences crystal packing, a factor likely relevant to the target compound’s solid-state behavior .

(E)-1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one ()

- Structure : Contains a hydroxyl group and trifluoromethylphenyl substituent on a chalcone framework.

- Synthesis: Claisen-Schmidt condensation of para-hydroxyacetophenone with 3-(trifluoromethyl)benzaldehyde .

- Reactivity : The hydroxyl group enhances solubility in polar solvents, whereas the target compound’s halogenated groups favor lipophilicity.

Comparative Data Table

*Estimated based on substituent contributions.

Key Research Findings and Implications

Steric Considerations : The bromomethyl group at the ortho position may impose steric constraints, influencing regioselectivity in subsequent reactions.

Biological Relevance : Trifluoromethyl and halogenated aromatics are prevalent in agrochemicals and pharmaceuticals, suggesting the target compound could serve as a precursor for bioactive molecules .

Crystallographic Behavior : Analogous brominated compounds () exhibit defined crystal packing patterns, implying that the target compound’s structure could be resolved using SHELX-based refinement tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.